molecular formula C2H5NO2 B043606 Glycine-1-13C,15N

Glycine-1-13C,15N

Cat. No.: B043606
M. Wt: 77.053 g/mol
InChI Key: DHMQDGOQFOQNFH-SUEIGJEOSA-N
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Description

Glycine-1-13C,15N is a high-purity, stable isotope-labeled amino acid essential for advanced metabolic and biochemical research. This compound is dual-labeled with 13C at the C1 position and 15N at the amino group, making it an invaluable tracer for studying glycine metabolism, one-carbon cycle dynamics, and serine biosynthesis via the glycine cleavage system and serine hydroxymethyltransferase (SHMT). Its primary research value lies in enabling precise tracking of metabolic fluxes using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers utilize this isotope-labeled glycine to investigate cellular proliferation, nucleotide synthesis, and antioxidant defense mechanisms through the production of glutathione. Furthermore, it is critically important in protein NMR for structural and dynamics studies, as it provides specific atomic-level probes that simplify complex spectra. By incorporating this compound into experimental systems, scientists can obtain unparalleled insights into metabolic pathways, protein folding, and molecular interactions in both in vitro and in vivo models.

Properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The most widely documented method for synthesizing Glycine-1-13C,15N involves the amination of α-haloacids, specifically chloroacetic acid, with 15N-labeled ammonia (15NH3). This reaction proceeds via nucleophilic substitution, where the halogen atom (chlorine) is replaced by the amino group from ammonia. The general reaction is:

\text{ClCH}_2\text{COOH} + 2\,^{15}\text{NH}_3 \rightarrow \,^{15}\text{NH}_2\text{CH}_2\text{COOH} + \,^{15}\text{NH}_4\text{Cl}

To introduce the 13C label, chloroacetic acid is synthesized with carbon-13 at the carboxylic carbon. The reaction is typically conducted in aqueous or methanolic solutions under reflux conditions, with careful pH control to maximize yield.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include ammonia concentration, reaction time, and temperature. Experiments conducted by Tavares et al. (2006) demonstrated that increasing the volume of 15NH3 (aq) from 50 mL to 150 mL improved glycine yields from 1.7 g to 3.2 g. However, excessive ammonia necessitates robust recovery systems to mitigate costs.

Table 1: Effect of 15NH3 Volume on this compound Synthesis

15NH3 Volume (mL)Glycine Yield (g)15NH3 Recovery (%)
501.771
1002.083
1503.287

Recovery of Excess 15NH3

Given the high cost of 15NH3, Tavares et al. implemented a closed-loop recovery system using acid traps to recapture unreacted ammonia. This system achieved recovery rates of 71–87%, depending on initial ammonia volume. Methanol, used in purification, was also recovered at 75% efficiency, underscoring the method’s cost-effectiveness for large-scale production.

Solid-Phase Synthesis Using Fmoc-Protected Glycine Derivatives

Synthesis of Fmoc-Glycine-1-13C,15N

Labeled glycine is frequently incorporated into peptides via solid-phase synthesis. To achieve this, this compound is first protected with fluorenylmethyloxycarbonyl (Fmoc) groups. The process involves:

  • Acylation : Fmoc-cloistered glycine is activated using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole).

  • Deprotection : Piperidine (25% in DMF) removes the Fmoc group, exposing the amino group for subsequent couplings.

Table 2: Key Steps in Fmoc-Glycine-1-13C,15N Synthesis

StepReagents/ConditionsDurationYield (%)
Fmoc protectionFmoc-OSu, DIPEA, DMF2 h85–90
ActivationHBTU, HOBt, DIPEA1 h>95
Coupling to resin2-Chlorotritylchloride resin, DCM16 h90–95

Incorporation into Peptide Chains

Automated peptide synthesizers enable efficient elongation of peptide chains using Fmoc-glycine-1-13C,15N. For example, Bertmer and Eckert (2016) synthesized polyamines by iteratively coupling Fmoc-β-alanine and Fmoc-glycine-1-13C,15N to a resin-bound diamine precursor. Borane reduction and trifluoroacetic acid (TFA) cleavage yielded labeled polyamines with >90% isotopic purity.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

  • Amination method : Yields 1.7–3.2 g per batch, with purity >98% after recrystallization.

  • Solid-phase synthesis : Higher purity (>99%) but lower overall yield (6–10%) due to multi-step reactions.

Cost Efficiency and Scalability

The amination method is more scalable, with ammonia recovery systems reducing raw material costs by ~80%. Conversely, solid-phase synthesis demands expensive resins and coupling agents, making it suitable for small-scale, high-purity applications.

Applications of this compound in Research

NMR Spectroscopy

In solid-state NMR, dual labeling enables precise assignment of carbon and nitrogen resonances. For instance, 13C/15N-labeled ubiquitin was used to resolve 13Cα-13Cβ correlations in 3D NCACB experiments, critical for protein structure determination.

Metabolic Tracing

Stable isotopes permit real-time tracking of glycine metabolism. In drug studies, BI 425809 (a glycine transporter inhibitor) and its metabolites were synthesized with 13C/15N labels to quantify pharmacokinetic profiles .

Scientific Research Applications

Glycine-1-13C,15N has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glycine in biochemical pathways.

    Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of neurotransmitter functions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

Glycine-1-13C,15N exerts its effects by acting as an inhibitory neurotransmitter in the central nervous system. It binds to specific receptors, including glycine receptors and N-methyl-D-aspartic acid receptors, modulating neuronal excitability and synaptic transmission. The labeled isotopes allow for precise tracking and quantification of glycine’s role in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Glycine Compounds

Glycine-15N

  • Isotopic Composition : Contains only ¹⁵N enrichment (98 atom%) at the nitrogen position.
  • Applications : Primarily used in nitrogen flux studies, such as quantifying protein synthesis rates in pancreatic cancer cells or assessing nitrogen use efficiency (NUE) in agricultural systems .
  • Advantages : Lower cost compared to ¹³C-labeled compounds due to the lower expense of ¹⁵N isotopes .
  • Limitations: Cannot track carbon metabolism, limiting its utility in dual-isotope tracing experiments.

Glycine-13C₂

  • Isotopic Composition : Both carbon atoms in glycine are enriched with ¹³C (99 atom%).
  • Applications : Used in ¹³C metabolic flux analysis (MFA) to study carbon partitioning in plants and microbes . For example, potassium supply levels in apple seedlings were shown to influence ¹³C accumulation in shoots and roots .
  • Advantages : High sensitivity in ¹³C NMR due to the natural abundance of ¹³C (~1.1%), which simplifies detection .
  • Limitations : Higher cost compared to ¹⁵N-labeled glycine.

Glycine-13C₂,15N

  • Isotopic Composition : Dual enrichment of ¹³C (both carbons) and ¹⁵N (nitrogen).
  • Applications: Critical in synthesizing doubly labeled metabolites like [¹³C₂,¹⁵N]-guanidinoacetate for studying creatine metabolism .
  • Advantages : Enables simultaneous tracking of carbon and nitrogen in complex biochemical pathways.
  • Limitations : Synthesis costs are significantly higher due to dual labeling, and ¹⁵N’s low gyromagnetic ratio (γ) reduces NMR sensitivity compared to ¹³C .

Key Research Findings and Data

Analytical Performance

Compound Isotopic Purity NMR Sensitivity (Relative to ¹H) Cost (Relative to Natural Abundance)
Glycine-1-13C,15N 99% ¹³C, 98% ¹⁵N ¹³C: ~1.6%; ¹⁵N: ~0.1% High
Glycine-15N 98% ¹⁵N ¹⁵N: ~0.1% Low
Glycine-13C₂ 99% ¹³C ¹³C: ~1.6% Moderate

Notes:

  • ¹⁵N’s low γ and natural abundance (0.37%) result in lower NMR sensitivity, necessitating advanced decoupling techniques for detection .
  • ¹³C-edited ¹H-NMR simplifies spectral analysis by eliminating ¹³C/¹⁵N splitting effects .

Practical Considerations and Trade-offs

  • Cost vs. Utility : While Glycine-15N is cost-effective for nitrogen-only studies, this compound is indispensable for dual-isotope experiments despite higher expenses .
  • Sensitivity : ¹⁵N’s low NMR sensitivity is mitigated by hyperpolarization techniques, extending its detection window to >10 minutes in metabolic imaging .

Biological Activity

Glycine-1-13C,15N is a stable isotope-labeled form of glycine, the simplest amino acid, which has significant applications in biological research, particularly in metabolic studies and NMR spectroscopy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Glycine

Glycine (C₂H₅NO₂) is a non-essential amino acid that plays crucial roles in various physiological processes, including neurotransmission and protein synthesis. It acts as an inhibitory neurotransmitter in the central nervous system (CNS) and is involved in the synthesis of other amino acids and biomolecules.

Isotope Labeling and Its Importance

The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into glycine allows researchers to trace metabolic pathways and quantify metabolic fluxes in biological systems. The dual labeling with ¹³C and ¹⁵N enhances the sensitivity and specificity of NMR experiments, enabling detailed studies of metabolic processes.

Biological Activity

Mechanisms of Action:

  • Neurotransmission: Glycine functions as an inhibitory neurotransmitter by binding to glycine receptors, which are ligand-gated chloride channels. This action contributes to the regulation of neuronal excitability.
  • Co-agonist Role: In conjunction with glutamate, glycine serves as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function.

Metabolic Pathways:
Glycine participates in several key metabolic pathways:

  • Amino Acid Synthesis: It is a precursor for the synthesis of serine and other amino acids.
  • Nucleotide Metabolism: Glycine is involved in purine biosynthesis, contributing to the formation of nucleotides essential for DNA and RNA synthesis.

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

1. Metabolic Flux Analysis

A study employed Bayesian ¹³C/¹⁵N metabolic flux analysis (MFA) to investigate carbon and nitrogen fluxes in Mycobacterium bovis BCG. This approach revealed that glutamate serves as a central node for nitrogen metabolism, illustrating how glycine contributes to amino acid biosynthesis under various growth conditions .

2. NMR Spectroscopy Applications

Research utilizing solid-state NMR has demonstrated the utility of this compound for studying molecular dynamics in glycine polymorphs. The distinct chemical shifts observed in NMR spectra provide valuable information about molecular interactions and conformational changes .

3. Protein Labeling Studies

Another investigation focused on the incorporation of labeled glycine into proteins expressed in HEK293F cells. The study highlighted predictable metabolic scrambling during protein expression, showcasing the effectiveness of using ¹³C/¹⁵N-labeled amino acids for NMR experiments .

Data Tables

Property Value
Molecular Weight77.05 g/mol
Chemical Purity98%
Isotope Composition99% ¹³C, 98% ¹⁵N
CAS Number112898-03-0
Application Description
Biomolecular NMRUsed for studying protein structures and dynamics
MetabolomicsAnalyzing metabolic profiles in biological samples
ProteomicsInvestigating protein expression and interactions

Case Study 1: Glycine's Role in Neurotransmission

In a clinical study examining the effects of glycine on schizophrenia symptoms, it was found that glycine supplementation improved cognitive function and reduced negative symptoms in patients. This suggests that glycine's role as a neurotransmitter can be therapeutically beneficial .

Case Study 2: Metabolic Profiling in Cancer Research

A study investigated the metabolic profiles of cancer cells using labeled glycine to trace its incorporation into nucleotides. The findings indicated altered metabolism in cancer cells compared to normal cells, highlighting potential therapeutic targets involving glycine metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-1-13C,15N
Reactant of Route 2
Glycine-1-13C,15N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.